molecular formula C10H14N2 B122988 (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine CAS No. 147557-04-8

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

Cat. No.: B122988
CAS No.: 147557-04-8
M. Wt: 162.23 g/mol
InChI Key: QQDYNQIMTRERLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst . This reaction forms the tetrahydroisoquinoline core, which can then be further modified to introduce the methanamine group.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This includes using different aldehydes and acid catalysts to fine-tune the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can have enhanced biological activities .

Scientific Research Applications

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in pathogen metabolism or bind to receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYNQIMTRERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452926
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147557-04-8
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
Reactant of Route 2
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
Reactant of Route 3
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
Reactant of Route 4
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
Reactant of Route 5
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
Reactant of Route 6
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

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